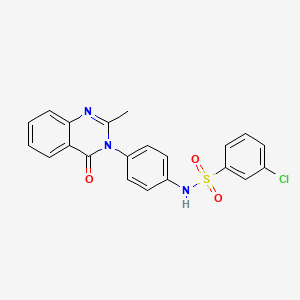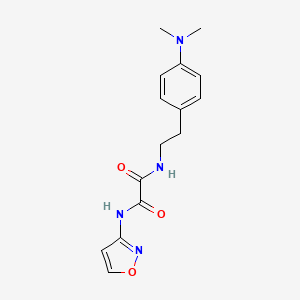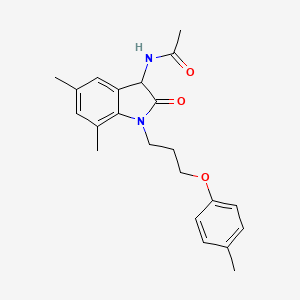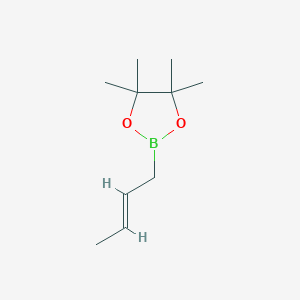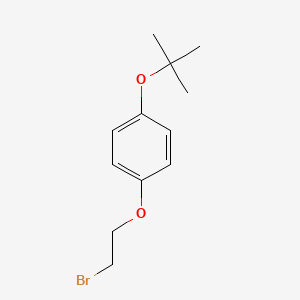![molecular formula C18H19N3O3 B2928239 6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 167410-63-1](/img/structure/B2928239.png)
6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimalarial Activity
- Research Application : Synthesis and evaluation of antimalarial drugs.
- Details : Quinazolines, including 6,7-dimethoxyquinazoline-2,4-diamines, have been synthesized and evaluated for their antimalarial activity. A particular compound, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), exhibited promising antimalarial drug lead characteristics (Mizukawa et al., 2021).
Imaging in Cancer Research
- Research Application : Positron Emission Tomography (PET) imaging.
- Details : N-(3-chloro-4-fluorophenyl)-7-[11C]methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine, a high-affinity inhibitor of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), was synthesized for use in PET imaging to study cancer (Holt et al., 2006).
Anti-tubercular Activity
- Research Application : Development of novel anti-tubercular agents.
- Details : Compounds like 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine showed significant activity against Mycobacterium tuberculosis. Key structural features for Mtb inhibition were identified, including the benzyloxy aniline and the 6,7-dimethoxy quinoline ring (Asquith et al., 2019).
Vascular Endothelial Growth Factor Inhibition
- Research Application : Inhibition of angiogenesis and tumor growth.
- Details : ZD6474, a compound structurally related to 6,7-dimethoxyquinazoline, was found to inhibit the kinase insert domain-containing receptor/vascular endothelial growth factor receptor (VEGFR) 2 tyrosine kinase activity, thereby inhibiting angiogenesis and tumor growth (Wedge et al., 2002).
Anti-tubercular Agents
- Research Application : Synthesis of anti-tubercular compounds.
- Details : Various quinazoline derivatives, including 6,7-dimethoxyquinazolines, demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain (Maurya et al., 2013).
Antitumor Activity
- Research Application : Development of novel anticancer agents.
- Details : N-methyl-4-(4-methoxyanilino)quinazolines were explored as potent apoptosis inducers in cancer research. Substitutions at various positions of the quinazoline ring were found to influence potency (Sirisoma et al., 2010).
Novel Quinazoline Derivatives for Pharmacological Screening
- Research Application : Synthesis and screening of novel quinazoline derivatives for antimicrobial, analgesic, and anti-inflammatory activities.
- Details : The study synthesized various quinazoline-4-one/4-thione derivatives and evaluated them for their therapeutic properties. Some compounds showed promising antimicrobial and anti-inflammatory activities (Dash et al., 2017).
Mecanismo De Acción
Direcciones Futuras
The future research directions for “6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine” and similar compounds could involve further exploration of their anticonvulsant activity, as well as their potential use in the treatment of various types of cancer . Additionally, more research could be done to fully understand their mechanism of action and to optimize their properties for therapeutic use.
Propiedades
IUPAC Name |
6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-22-13-6-4-12(5-7-13)10-19-18-14-8-16(23-2)17(24-3)9-15(14)20-11-21-18/h4-9,11H,10H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBFLWZYDDDVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=NC3=CC(=C(C=C32)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2928156.png)
![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B2928159.png)

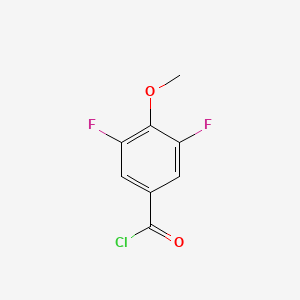
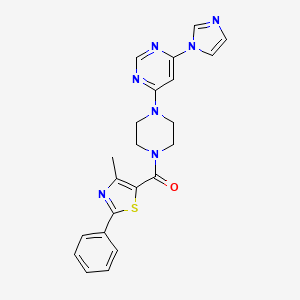


![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2928170.png)
